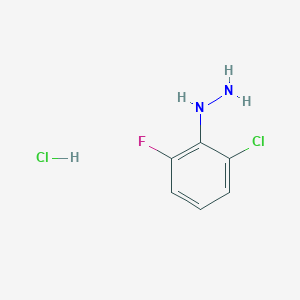

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIGJFNGDJQHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529512-79-6 | |

| Record name | Hydrazine, (2-chloro-6-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529512-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-chloro-6-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride CAS 529512-79-6

An In-Depth Technical Guide to (2-Chloro-6-fluorophenyl)hydrazine hydrochloride (CAS 529512-79-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a critical chemical intermediate for professionals in pharmaceutical research and drug development. We will delve into its chemical properties, a validated synthesis protocol, its primary application in constructing complex molecular scaffolds, robust analytical methods for quality control, and essential safety and handling guidelines.

Core Characteristics and Physicochemical Properties

This compound is a substituted arylhydrazine derivative valued for the strategic placement of its halogen substituents. The ortho-chloro and ortho-fluoro groups exert significant electronic and steric influences, which can be leveraged in synthetic chemistry to direct reaction pathways and modulate the properties of the final products, such as metabolic stability and receptor binding affinity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 529512-79-6 | [3][4][5] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [3][4] |

| Molecular Weight | 197.04 g/mol | [4][6][7] |

| Appearance | White to light brown solid/powder | [8][9] |

| Purity | Typically ≥95% | [4] |

| Storage | Store at room temperature under an inert atmosphere | [6] |

| SMILES | NNC1=C(F)C=CC=C1Cl.Cl | [6][10] |

| InChI Key | CGMWMYHEKGCISN-UHFFFAOYSA-N | [11] |

Spectroscopic Profile

While specific spectra for this exact compound are proprietary to manufacturers, characterization of aryl hydrazines is standard.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The hydrazine protons (-NHNH₂) typically appear as broad signals, often in the δ 9.8–10.11 ppm range for similar compounds.[12]

-

¹³C NMR: The carbon spectrum will display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and hydrazine groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[11][12]

Synthesis Pathway: From Aniline to Hydrazine

The most common and industrially scalable synthesis of substituted phenylhydrazines proceeds via a two-step sequence starting from the corresponding aniline: diazotization followed by reduction.[13][14][15] This approach ensures high yields and purity.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound from 2-chloro-6-fluoroaniline.

Materials:

-

2-chloro-6-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-6-fluoroaniline to concentrated HCl and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures, and maintaining a low temperature prevents decomposition and unwanted side reactions.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Reduction:

-

In a separate, larger vessel, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The addition must be controlled to manage the exothermic reaction.

-

After the addition, allow the reaction mixture to stir for several hours, gradually warming to room temperature. This allows the reduction to proceed to completion.

-

-

Isolation and Purification:

-

The this compound will precipitate out of the solution as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water or a suitable solvent to remove residual acids and salts.

-

Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield the final, purified hydrochloride salt.

-

Core Application: A Gateway to Indole Scaffolds

The primary utility of this compound is as a precursor in the Fischer indole synthesis .[1] This powerful reaction allows for the construction of the indole ring system, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs.[16][17] The presence of both chlorine and fluorine atoms allows for the creation of indole derivatives with enhanced pharmacological properties.[2][12]

-

Fluorine: Often incorporated to improve metabolic stability and binding affinity by altering the electronic properties of the molecule.[1]

-

Chlorine: Increases lipophilicity, which can enhance membrane permeability and bioavailability.[12][18]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[10][10]-sigmatropic rearrangement, and finally cyclization with the elimination of ammonia to form the aromatic indole ring.[16][19]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (2-Chloro-6-fluorophenyl)hydrazine [myskinrecipes.com]

- 3. a2bchem.com [a2bchem.com]

- 4. CAS 529512-79-6 | 3639-7-10 | MDL MFCD03094413 | 2-Chloro-6-fluorophenylhydrazine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 529512-79-6|this compound|BLD Pharm [bldpharm.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. PubChemLite - this compound (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

- 12. benchchem.com [benchchem.com]

- 13. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Page loading... [wap.guidechem.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alfa-chemistry.com [alfa-chemistry.com]

physical properties of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Physical Properties of (2-Chloro-6-fluorophenyl)hydrazine Hydrochloride

Introduction

This compound is a substituted aromatic hydrazine salt of significant interest within synthetic and medicinal chemistry. It serves as a crucial building block in the development of novel heterocyclic compounds, particularly as a key intermediate for pharmaceuticals and agrochemicals.[1] The precise arrangement of its chloro and fluoro substituents on the phenyl ring provides unique electronic properties that are leveraged in the synthesis of bioactive molecules such as triazole and pyrazole derivatives.[1]

A thorough understanding of the physical properties of this compound is paramount for researchers and drug development professionals. These properties dictate everything from storage and handling to reaction conditions and analytical characterization. This guide provides a comprehensive overview of the key physical and chemical identifiers, spectroscopic characteristics, and the validated analytical methodologies used to determine them, ensuring a foundation of accuracy and reproducibility for its use in a research and development setting.

Chemical and Physical Identity

The foundational step in working with any chemical reagent is to confirm its identity through a collection of unique identifiers and fundamental physical properties. These data points are critical for regulatory compliance, accurate molar calculations, and predicting chemical behavior.

Structural and Molecular Identifiers

-

Chemical Name: this compound

-

Molecular Formula: C₆H₇Cl₂FN₂[5] (representing the hydrochloride salt)

-

Molecular Weight: 197.04 g/mol [4]

-

Canonical SMILES: C1=CC(=C(C(=C1)Cl)NN)F[6]

-

InChI Key: CGMWMYHEKGCISN-UHFFFAOYSA-N[6]

The relationship between the free base and its hydrochloride salt is a simple acid-base reaction, which is fundamental to its handling and solubility.

Caption: Formation of the hydrochloride salt.

Core Physicochemical Data

The following table summarizes the key physical properties of (2-Chloro-6-fluorophenyl)hydrazine and its hydrochloride salt. It is important to distinguish between the free base and the salt, as their properties can differ significantly.

| Property | (2-Chloro-6-fluorophenyl)hydrazine (Free Base) | This compound | Notes |

| Appearance | Solid[7] | White to pale yellow crystalline powder (Typical for similar compounds)[8] | The hydrochloride salt form enhances stability and ease of handling compared to the free base. |

| Melting Point | 67-69 °C[7] | Data not available; likely decomposes. | Phenylhydrazine hydrochlorides often exhibit high melting points with decomposition. For example, 2-Fluorophenylhydrazine hydrochloride melts at 200-205 °C with decomposition.[9][10] |

| Boiling Point | 210 °C at 760 mmHg[7] | Not applicable; decomposes. | Salts are non-volatile and will decompose at high temperatures rather than boil. |

| Solubility | Data not available. | Expected to be soluble in water and other polar solvents.[8] | The hydrochloride salt form generally confers greater aqueous solubility, which is advantageous for many reaction types and for biological screening. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure. For a compound like this compound, techniques such as Mass Spectrometry, NMR, and IR spectroscopy are indispensable for identity confirmation and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering clues to its structure through fragmentation patterns.

-

Predicted Monoisotopic Mass (Free Base): 160.02036 Da[6]

-

Predicted [M+H]⁺ (Free Base): 161.02764 m/z[6]

Expert Insight: When analyzing the hydrochloride salt via electrospray ionization (ESI), it is common to observe the molecular ion of the free base ([M+H]⁺), as the HCl is lost during ionization. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the hydrazine (NH-NH₂) protons. The aromatic region would display complex splitting patterns due to coupling between the protons and the fluorine atom. For similar compounds like 3- and 4-fluorophenylhydrazine hydrochloride in DMSO-d₆, the hydrazine protons appear as broad signals at high chemical shifts (δ > 8 ppm).[11][12]

-

¹³C NMR: The carbon NMR provides information on the carbon framework. The number of signals would confirm the substitution pattern, and the carbon directly attached to the fluorine atom would exhibit a large coupling constant (¹JCF), which is characteristic of C-F bonds.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine moiety.

-

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl stretching: Strong absorptions in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).

Validated Analytical Methodologies

To ensure trustworthiness and reproducibility, the physical properties described must be determined using standardized, self-validating protocols. The following section details the methodologies for key analytical techniques.

Caption: Standard workflow for physical characterization.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.

Protocol:

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min for an accurate determination.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Note any decomposition (color change, gas evolution).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: This technique confirms the presence of key functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Protocol (KBr Pellet Method):

-

Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

NMR Spectroscopy

Causality: NMR provides the most definitive structural information, mapping the chemical environment of each proton and carbon atom in the molecule.

Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts.[11][12]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent, and then perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any other necessary 2D experiments (e.g., COSY, HSQC).

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Safety, Storage, and Handling

Trustworthiness: A complete technical profile must include authoritative safety and handling information to ensure the well-being of researchers.

-

Hazard Identification: this compound is classified as hazardous.[14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[15] The free base is recommended to be stored at 4°C under an inert nitrogen atmosphere.[7]

Conclusion

This compound is a valuable reagent whose effective use is predicated on a solid understanding of its physical properties. This guide has detailed its key chemical identifiers, summarized its physicochemical and spectroscopic data, and provided the explicit methodologies required for its characterization. By adhering to these protocols and safety guidelines, researchers can ensure the integrity of their materials and the validity of their experimental outcomes, ultimately facilitating the successful application of this compound in synthetic and pharmaceutical development programs.

References

- Echemi. (n.d.). Hydrazine, (2-chloro-6-fluorophenyl)-, hydrochloride (1:1) Safety Data Sheets.

- Chemical Label. (n.d.). This compound.

- Benchchem. (n.d.). (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2.

- Sigma-Aldrich. (n.d.). 2-Fluorophenylhydrazine hydrochloride 97.

- Fisher Scientific. (2009, September 22).

- Sigma-Aldrich. (2024, March 4).

- The Royal Society of Chemistry. (n.d.).

- Thermo Fisher Scientific. (2010, November 16).

- PubChem. (n.d.). 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287.

- MySkinRecipes. (n.d.). (2-Chloro-6-fluorophenyl)hydrazine.

- ChemicalBook. (n.d.). 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C6H6ClFN2).

- PubChem. (n.d.). 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844.

- Santa Cruz Biotechnology. (n.d.). (2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride | CAS 883546-66-5.

- NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook.

- Global Chemmade. (n.d.).

- PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981.

- BLD Pharm. (n.d.). 529512-79-6|this compound.

- ChemNet. (n.d.). 2924-15-4 2-Fluorophenylhydrazine hydrochloride.

- SpectraBase. (n.d.). (2-Fluorophenyl)hydrazine hydrochloride - Optional[MS (GC)] - Spectrum.

- ChemUniverse. (n.d.). This compound.

- Fisher Scientific. (n.d.). CAS RN 2924-16-5.

- CAS Common Chemistry. (n.d.). (4-Fluorophenyl)hydrazine hydrochloride.

- Sigma-Aldrich. (n.d.). (2-Chloro-6-fluorophenyl)hydrazine | 175276-74-1.

Sources

- 1. (2-Chloro-6-fluorophenyl)hydrazine [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 529512-79-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

- 7. (2-Chloro-6-fluorophenyl)hydrazine | 175276-74-1 [sigmaaldrich.com]

- 8. chemiis.com [chemiis.com]

- 9. 2-氟苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Fluorophenylhydrazine hydrochloride | 2924-15-4 [chemnet.com]

- 11. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. chemical-label.com [chemical-label.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Key Building Block

An In-Depth Technical Guide to the Synthesis of (2-Chloro-6-fluorophenyl)hydrazine Hydrochloride

This compound is a crucial chemical intermediate, primarily valued for its role in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its distinct substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, provides a versatile scaffold for medicinal chemists. This structure is instrumental in the construction of complex heterocyclic systems, such as pyrazoles and triazoles, which are core motifs in numerous biologically active compounds.[1] The presence of the halogen atoms can significantly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of the final drug candidates.

This guide provides a comprehensive overview of the predominant and most reliable synthetic route to this compound, starting from the readily available precursor, 2-chloro-6-fluoroaniline.[2] The synthesis is a classic two-step process involving diazotization followed by a controlled reduction. We will delve into the mechanistic underpinnings of each step, provide a detailed experimental protocol, and address the critical safety considerations inherent in handling the reagents and intermediates involved.

Core Synthetic Strategy: From Aniline to Hydrazine

The transformation of 2-chloro-6-fluoroaniline into its corresponding hydrazine hydrochloride is efficiently achieved through a two-stage chemical sequence. This process is a cornerstone of aromatic chemistry, leveraging the unique reactivity of diazonium salts as versatile intermediates.

-

Diazotization: The primary amine group of 2-chloro-6-fluoroaniline is converted into a diazonium salt using nitrous acid, which is generated in situ. This reaction is highly sensitive to temperature and must be conducted under cold conditions to ensure the stability of the resulting diazonium ion.

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine. While several reducing agents can accomplish this, a common and effective method employs sodium sulfite, which proceeds through a stable intermediate before yielding the final product upon acid hydrolysis.

The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Part 1: The Diazotization Reaction

The initial and most critical step is the conversion of the aromatic amine to a diazonium salt. This reaction forms the electrophilic species required for the subsequent reduction.

Mechanistic Principles

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂).[3] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid.[3] The reaction proceeds through the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen of the amine. A series of proton transfers and dehydrations ultimately yields the aryl diazonium ion (Ar-N₂⁺).

Maintaining a low temperature (0–5 °C) is paramount. Aryl diazonium salts are thermally unstable and, if allowed to warm, will readily decompose, primarily yielding phenols and nitrogen gas, which significantly reduces the yield of the desired product.[4]

Part 2: Reduction of the Diazonium Salt

With the diazonium salt formed in solution, the next stage is its reduction to the hydrazine.

Rationale for Reducing Agent Selection

Several reagents can reduce diazonium salts to hydrazines, including stannous chloride (SnCl₂), sodium borohydride, and sodium sulfite.[4][5]

-

Stannous Chloride (SnCl₂): This is a powerful and often high-yielding reducing agent. However, it generates tin-based waste streams that require specialized disposal, making it less environmentally favorable for large-scale production.

-

Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃): This is a widely used, cost-effective, and convenient method.[6][7] The reaction proceeds by forming an intermediate diazosulfonate, which is then hydrolyzed under acidic conditions to give the hydrazine salt.[8] This method often results in a clean product that can be easily isolated.[5]

This guide focuses on the sodium sulfite method due to its reliability and practicality in a standard laboratory setting.

Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory environment with all necessary safety precautions in place.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 2-Chloro-6-fluoroaniline | 145.57 | 1.0 | Starting material |

| Concentrated HCl (~37%) | 36.46 | ~4.0 | Reaction medium and acid source |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | Diazotizing agent |

| Sodium Sulfite (Na₂SO₃) | 126.04 | ~2.5 | Reducing agent |

| Deionized Water | 18.02 | - | Solvent |

| Ice | - | - | For cooling |

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-chloro-6-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq).

-

Add enough deionized water to ensure stirring is efficient and cool the mixture to 0–5 °C using an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A rapid temperature increase indicates a runaway reaction and will lead to decomposition. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the resulting yellow-orange solution at 0–5 °C for an additional 30 minutes to ensure complete diazotization. This solution, containing the (2-Chloro-6-fluorophenyl)diazonium chloride, should be used immediately in the next step.

Step 2: Reduction and Isolation

-

In a separate, larger beaker, prepare a solution of sodium sulfite (2.5 eq) in deionized water. Cool this solution to 5–10 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred sodium sulfite solution. A color change to deep red or orange is typically observed.[7] Control the rate of addition to keep the temperature below 15 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath to 60–70 °C for approximately 1 hour. The color of the solution should darken.[7]

-

After heating, cautiously acidify the reaction mixture by adding concentrated hydrochloric acid (1.0 eq) until the solution is strongly acidic (pH < 1).

-

Continue heating the acidic solution at 70-80 °C for another 30 minutes.

-

Cool the mixture slowly to room temperature, and then further cool in an ice bath to 0–5 °C to maximize crystallization. The target compound, this compound, will precipitate as a solid.[8]

-

Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water or a cold HCl solution to remove soluble impurities.

-

Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 75-90%.

Safety and Handling: A Critical Overview

The synthesis of hydrazine derivatives requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

-

Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. 2-Chloro-6-fluoroaniline is a toxic substance. All should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Diazonium Salts: While used in solution, isolated diazonium salts in their dry state are shock-sensitive and can be explosive. Never attempt to isolate the diazonium salt intermediate.

-

Hydrazine Derivatives: Hydrazine and its derivatives are corrosive, toxic, and are considered potential carcinogens.[9][10][11] Both acute and chronic exposure must be avoided.[9]

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[9]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield if splashing is possible, a lab coat, and chemical-resistant gloves (butyl rubber or nitrile are recommended).[9][12]

-

Incompatibilities: Hydrazine is a strong reducing agent and should not be stored near oxidizing agents, acids, or metal oxides, as contact can lead to violent reactions.[12][13]

-

-

Waste Disposal: All waste containing hydrazine or its derivatives must be treated as hazardous waste and disposed of according to institutional and local regulations.[9][10]

References

- Baxendale Group. Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron.

- Chemistry LibreTexts. Reactions of Aryl Diazonium Salts.

- Environmental Health & Safety.

- Research Publish Journals. Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride.

- Arxada. Performance Chemicals Hydrazine.

- Cole-Parmer.

- Fisher Scientific.

- Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015).

- DTIC. Safety and Handling of Hydrazine.

- Google Patents. Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- MySkinRecipes. (2-Chloro-6-fluorophenyl)hydrazine.

- Google Patents.

- Organic Syntheses. Phenylhydrazine.

- Organic Chemistry Portal.

- Dakenchem. The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis.

Sources

- 1. (2-Chloro-6-fluorophenyl)hydrazine [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchpublish.com [researchpublish.com]

- 6. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. arxada.com [arxada.com]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to (2-Chloro-6-fluorophenyl)hydrazine Hydrochloride: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride is a key building block in modern medicinal chemistry, prized for its utility in the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. Furthermore, it delves into its critical role in the construction of pharmacologically active molecules, with a particular focus on its application in the Fischer indole synthesis for the development of kinase inhibitors and other therapeutic agents. This document serves as a technical resource for researchers engaged in drug discovery and development, offering practical insights and detailed protocols to facilitate the effective use of this versatile reagent.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pursuit of novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, halogenated organic compounds have gained prominence due to the unique physicochemical properties that halogens impart to a molecule, such as altered lipophilicity, metabolic stability, and binding affinity. This compound, a disubstituted phenylhydrazine, has emerged as a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1]

The strategic placement of both a chloro and a fluoro substituent on the phenyl ring provides a unique electronic and steric profile. This substitution pattern is instrumental in modulating the reactivity of the hydrazine moiety and influencing the biological activity of the resulting heterocyclic compounds. This guide will provide a detailed exploration of the molecular characteristics of this compound and its practical applications in the synthesis of pharmaceutically relevant compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and utility. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₂FN₂ | [2] |

| Molecular Weight | 197.04 g/mol | N/A |

| CAS Number | 529512-79-6 | N/A |

| Appearance | Off-white to light brown crystalline solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Structural Features:

The key structural features of this compound include:

-

A Phenyl Ring: Provides a rigid scaffold for the molecule.

-

A Hydrazine Moiety (-NHNH₂): The primary reactive functional group, crucial for the formation of hydrazones and subsequent cyclization reactions.

-

A Chlorine Atom at Position 2: Influences the electronic properties of the aromatic ring through its inductive effect and can play a role in directing reaction regioselectivity.

-

A Fluorine Atom at Position 6: The high electronegativity of fluorine can significantly impact the pKa of the hydrazine group and the overall electronic distribution of the molecule.

-

Hydrochloride Salt: The protonated hydrazine moiety enhances the compound's stability and solubility.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. Expected signals include those for the aromatic protons and the protons of the hydrazine moiety. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and fluoro substituents. [3][4]* ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The positions of the carbon signals in the aromatic region will be affected by the electron-withdrawing effects of the halogen substituents. [5] Note: Specific spectral data for this compound is not readily available in the public domain. The provided information is based on the expected spectral characteristics of similarly substituted phenylhydrazines. Researchers should obtain and interpret their own spectral data for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum can be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies to look for include:

-

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

-

Aromatic C-H stretching: Found around 3000-3100 cm⁻¹.

-

Aromatic C=C stretching: Appears in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: Generally observed in the 600-800 cm⁻¹ range.

-

C-F stretching: Typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of (2-chloro-6-fluorophenyl)hydrazine would be expected to show a molecular ion peak corresponding to the free base (C₆H₆ClFN₂), with the characteristic isotopic pattern for a chlorine-containing compound.

Applications in Drug Discovery: The Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis , a robust and versatile method for constructing the indole scaffold, which is a core component of numerous pharmaceuticals. [6][7][8][9]

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The reaction proceeds through the following key steps:

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

-[6][6]Sigmatropic Rearrangement: The enamine undergoes a-[6][6]sigmatropic rearrangement, which is the key bond-forming step.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 7-Chloro-5-fluoro-2,3-dimethylindole

This protocol provides a representative example of a Fischer indole synthesis using this compound and 2-butanone.

-

In a round-bottom flask, dissolve this compound and a slight excess of 2-butanone in a suitable solvent, such as ethanol or acetic acid.

-

Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Role in the Synthesis of Kinase Inhibitors

The indole scaffold is a privileged structure in the design of kinase inhibitors , a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases. [10][11]12hydrazine hydrochloride serves as a crucial starting material for the synthesis of various kinase inhibitors, where the specific substitution pattern on the indole ring, derived from the starting hydrazine, is critical for achieving high potency and selectivity.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. [2][6][7][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry. Its unique molecular structure and reactivity make it an ideal starting material for the synthesis of a wide range of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The ability to introduce specific chloro and fluoro substitution patterns into the final products is of significant importance for modulating the pharmacological properties of drug candidates. This guide has provided a comprehensive overview of the synthesis, characterization, and application of this important building block, offering a valuable resource for researchers in the field of drug discovery and development.

References

- Wikipedia. (2023). Fischer indole synthesis.

- MySkinRecipes. (n.d.). (2-Chloro-6-fluorophenyl)hydrazine.

- ResearchGate. (n.d.). 13C NMR spectra assignment of title compound.

- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.

- Google Patents. (n.d.). Process for the preparation of 2-fluorophenylhydrazine.

- Organic Syntheses. (n.d.). Fischer Indole Synthesis.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Organic Syntheses. (n.d.). Procedure.

- Scientia Iranica. (n.d.). First page Cover C-21(6).

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- PubChemLite. (n.d.). This compound (C6H6ClFN2).

- ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.

- PubMed Central (PMC). (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

- Google Patents. (n.d.). Preparation method for 4-fluorophenylhydrazine.

- PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- SciSpace. (n.d.). Synthesis method of 4-chloro-2-fluorophenylhydrazine.

- RSC Publishing. (n.d.). Kinases Home.

- PubMed. (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.

- ResearchGate. (n.d.). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.

- PubMed Central (PMC). (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- ResearchGate. (n.d.). FIGURE 8. 1 H- and 13 C-NMR Spectra of benzohydrazine derivatives.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scispace.com [scispace.com]

- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Kinases Home [pubs.rsc.org]

- 11. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (2-Chloro-6-fluorophenyl)hydrazine [myskinrecipes.com]

1H NMR spectrum of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-6-fluorophenyl)hydrazine Hydrochloride

Introduction

This compound is a substituted aromatic hydrazine that serves as a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. Its utility in forming heterocyclic structures, such as indoles via Fischer indole synthesis, makes it a key intermediate. Accurate structural elucidation and purity assessment are paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will deconstruct the molecular structure to predict the spectrum from first principles, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural characterization of complex organic molecules.

Molecular Structure and Spectroscopic Considerations

To predict and interpret the ¹H NMR spectrum, we must first analyze the electronic and structural features of the molecule.

dot

Caption: Predicted spin-spin coupling network for the aromatic system.

-

H5 Signal: This proton is ortho to H4 (³JHH) and ortho to the fluorine atom (³JHF). It will therefore be split into a doublet of doublets (dd).

-

H3 Signal: This proton is ortho to H4 (³JHH) and para to the fluorine atom (⁵JHF). The para H-F coupling is often small and may not be resolved, potentially resulting in a doublet. However, if resolved, it would appear as a narrow doublet of doublets.

-

H4 Signal: This proton is coupled to H3 (³JHH, ortho), H5 (³JHH, ortho), and the fluorine atom (⁴JHF, meta). This will result in the most complex signal, likely a triplet of doublets (td) or a complex multiplet. The larger splitting will be from the two ortho protons, appearing as a triplet, with each line of the triplet further split into a doublet by the meta fluorine.

-

Hydrazinium Signals: These signals are often broad due to quadrupolar relaxation from the adjacent ¹⁴N nuclei and chemical exchange. [1]They typically appear as broad singlets.

Predicted Data Summary

| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J) in Hz |

| -NHNH₃⁺ | 8.5 - 11.0 | 3H | Broad Singlets | N/A |

| H5 (Aromatic) | 7.3 - 7.6 | 1H | Doublet of Doublets (dd) | ³J(H5-H4) ≈ 8-9 Hz; ³J(H5-F) ≈ 8-10 Hz |

| H3 (Aromatic) | 7.1 - 7.4 | 1H | Doublet of Doublets (dd) | ³J(H3-H4) ≈ 8-9 Hz; ⁵J(H3-F) ≈ 1-2 Hz |

| H4 (Aromatic) | 6.9 - 7.2 | 1H | Triplet of Doublets (td) | ³J(H4-H3/H5) ≈ 8-9 Hz; ⁴J(H4-F) ≈ 5-7 Hz |

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality, interpretable spectrum requires careful experimental design.

dot

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology

-

Solvent Selection: DMSO-d₆ is the solvent of choice. Its polar, aprotic nature effectively dissolves the hydrochloride salt. [2]Crucially, it is a hydrogen bond acceptor, which slows the rate of proton exchange for the acidic N-H protons, allowing for their observation as distinct, albeit often broad, signals. [3]The residual solvent peak at δ 2.50 ppm serves as a convenient internal reference. [4]2. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Add approximately 0.6 mL of DMSO-d₆ to the sample vial.

-

Vortex the mixture until the solid is completely dissolved. Mild heating may be applied if necessary.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Acquisition:

-

The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially in the complex aromatic region.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for resolving the fine J-coupling.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

-

Integrate all signals and analyze the chemical shifts and coupling constants.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A successful analysis hinges on understanding the combined electronic influences of the chloro, fluoro, and hydrazinium substituents, which dictate the chemical shifts of the aromatic protons. The most characteristic feature is the complex splitting pattern in the aromatic region, arising from a combination of ortho H-H coupling and multifarious H-F couplings. The choice of DMSO-d₆ as a solvent is critical for observing the downfield, exchangeable hydrazinium protons. By following the detailed experimental protocol and applying the predictive analysis outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

- JoVE. (n.d.).

- Ahamad, T., et al. (n.d.). Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. The Royal Society of Chemistry. [Link]

- PubChem. (n.d.). 2-Chlorophenylhydrazine hydrochloride. [Link]

- University of Colorado Boulder. (n.d.).

- YouTube. (2020).

- Chem.ucla.edu. (n.d.).

- University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, Vol. 10, pp. 83-756.

- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

A Technical Guide to the Solubility of (2-Chloro-6-fluorophenyl)hydrazine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing solubility and providing robust, field-proven protocols for its experimental determination.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure is foundational for creating various heterocyclic compounds, such as triazoles and pyrazoles, which are significant in medicinal chemistry.[1] The successful and efficient use of this compound in any application—be it reaction chemistry, purification, or formulation—is critically dependent on a thorough understanding of its solubility in organic solvents.[3]

A well-characterized solubility profile enables:

-

Optimization of Reaction Conditions: Selecting an appropriate solvent system to ensure reactants are in the proper phase for maximum yield and minimal byproduct formation.

-

Efficient Purification: Developing effective crystallization and extraction procedures.

-

Rational Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a cornerstone of bioavailability, directly impacting the drug's absorption and therapeutic effect.[][5][6]

This guide will provide a theoretical framework for understanding the solubility of this specific salt, present qualitative solubility information, and detail a definitive experimental protocol for quantitative determination.

Physicochemical Profile of this compound

Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior. The presence of a polar hydrazine group, a substituted aromatic ring, and its formulation as a hydrochloride salt all contribute to its complex interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₂FN₂ | [7] |

| Molecular Weight | 197.04 g/mol | (Calculated from formula) |

| InChIKey | CGMWMYHEKGCISN-UHFFFAOYSA-N | [8] |

| Physical Form | Solid / Powder | [2] |

| Predicted XlogP | 1.9 | [8] |

The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, suggesting a higher affinity for polar solvents. The XlogP value of 1.9 indicates a moderate degree of lipophilicity, suggesting that while it favors polar environments, some solubility in less polar organic solvents may be achievable.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by the interplay of intermolecular forces.[9] For this compound, the following principles are paramount:

-

"Like Dissolves Like": This adage remains a useful starting point. The high polarity of the hydrochloride salt suggests that polar solvents will be more effective than non-polar ones.[9]

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding with both the hydrazine moiety and the chloride ion, and their high dielectric constants help to stabilize the dissociated ions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents lack the ability to form strong interactions with the ionic salt, and their low dielectric constants do not favor the dissolution of charged species. Solubility is expected to be very low.

-

-

The Common Ion Effect: In solvents containing chloride ions, the solubility of the hydrochloride salt may be suppressed. Conversely, in acidic media, the equilibrium will favor the protonated, salt form.[10]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[9] This can be leveraged during recrystallization procedures.

Qualitative Solubility Assessment

While specific quantitative data for this compound is not widely published, a qualitative assessment can be inferred from its structure and general chemical principles. The following table provides an expected solubility profile.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | Strong hydrogen bonding and high polarity favor dissolution of the salt. |

| Polar Aprotic | DMSO, DMF | Soluble | High polarity can overcome the lattice energy of the salt. Sonication may be required. |

| Ethers | THF, Diethyl Ether | Sparingly Soluble to Insoluble | Moderate polarity is insufficient to effectively solvate the ionic compound. |

| Esters | Ethyl Acetate | Sparingly Soluble | Lower polarity and limited hydrogen bonding capability. |

| Halogenated | Dichloromethane, Chloroform | Slightly Soluble to Insoluble | Can interact via dipole-dipole forces, but generally not polar enough for significant dissolution. |

| Non-Polar | Hexane, Toluene, Heptane | Insoluble | Lacks favorable intermolecular interactions to overcome the crystal lattice energy. |

This table is for guidance and should be confirmed by experimental determination.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[3] It is a robust and reliable technique that ensures the system reaches equilibrium.

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance (4-decimal places)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps and PTFE-lined septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary kinetic study can be run to determine the exact time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles. The first few drops of filtrate should be discarded to saturate the filter material.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[12]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid creating dust.[13][14] Do not eat, drink, or smoke when using this product.[12][15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes and seek medical advice.[12] If swallowed, call a poison center or doctor immediately.[12] In case of skin contact, wash with plenty of soap and water.[12]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a robust understanding can be built from its physicochemical properties and established solubility principles. The compound is expected to be most soluble in polar protic solvents like methanol and water, with moderate solubility in polar aprotic solvents like DMSO. For precise quantitative data essential for process development and research, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. Adherence to strict safety protocols is mandatory when handling this hazardous chemical.

References

- Research & Reviews. Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

- Drug Development and Delivery. WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol. [Link]

- National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]

- Chemical Label. This compound. [Link]

- PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

- ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

- General Chemistry Document.

- General Chemistry Document.

- PubChemLite. This compound (C6H6ClFN2). [Link]

- PubChem. 2-Fluorophenylhydrazine hydrochloride. [Link]

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

- MySkinRecipes. (2-Chloro-6-fluorophenyl)hydrazine. [Link]

Sources

- 1. (2-Chloro-6-fluorophenyl)hydrazine [myskinrecipes.com]

- 2. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol - Drug Development and Delivery [drug-dev.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - this compound (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

- 9. rroij.com [rroij.com]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemical-label.com [chemical-label.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

A Senior Application Scientist's Guide to Sourcing (2-Chloro-6-fluorophenyl)hydrazine hydrochloride: From Supplier Identification to In-House Verification

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride in Synthesis

This compound (CAS Number: 50709-36-9 for the analogous 2,6-dichloro compound) is a substituted phenylhydrazine derivative.[1][2][3] These compounds are critical building blocks in synthetic organic chemistry, particularly in the pharmaceutical industry.[4][5] Substituted phenylhydrazines are key starting materials for various synthetic pathways, most notably the Fischer indole synthesis, which is fundamental for creating a wide array of biologically active heterocyclic compounds.[4] Given its role as a foundational precursor, the identity, purity, and consistency of this reagent are paramount. An impurity or batch-to-batch variability in the starting material can propagate through a multi-step synthesis, leading to failed experiments, irreproducible results, and significant delays in research and development timelines. This guide provides a comprehensive framework for identifying reliable commercial suppliers and establishing a robust in-house quality control system for this critical reagent.

The Imperative of Supplier Qualification

In a regulated environment (GLP, GMP) or any research setting where reproducibility is essential, the qualification of raw material suppliers is not merely a procurement exercise but a fundamental scientific necessity.[6][7] A supplier's reliability directly impacts experimental integrity, traceability, and regulatory compliance.[6][7] Choosing a supplier based solely on cost without thorough technical evaluation can introduce unacceptable risks, including:

-

Compromised Research Integrity: Impurities can lead to unexpected side reactions, altered biological activity, or complete failure of a synthetic step, making results difficult to reproduce.[6]

-

Regulatory Hurdles: In pharmaceutical development, regulatory bodies like the FDA require stringent control and documentation for all starting materials.[7][8]

-

Project Delays and Cost Overruns: Troubleshooting issues arising from poor quality reagents consumes valuable time and resources.[7]

Identifying Commercial Suppliers

A survey of the chemical supplier landscape reveals several vendors offering this compound and its analogs, catering to various scales from research to bulk manufacturing. The following table summarizes a selection of potential suppliers. It is crucial to note that this list is not exhaustive and serves as a starting point for your own evaluation.

| Supplier Category | Representative Companies | Typical Purity | Scale | Notes |

| Major Global Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific (Alfa Aesar), TCI Chemicals | >97% or >98% | Research (g) to Bulk (kg) | Often provide comprehensive documentation (CoA, SDS) online. Strong logistical networks. |

| Specialty Chemical Manufacturers | BLD Pharm, ChemScene, AKSci | >98% | Research to Pilot Scale | May offer more competitive pricing for bulk quantities and possess in-depth manufacturing expertise. |

| Chemical Marketplaces | PubChem, ChemScie | Variable | Variable | Aggregators that list products from various suppliers; due diligence is required for each individual source. |

This table is for illustrative purposes. Researchers should always verify current specifications directly with the supplier.

Technical Due Diligence: A Two-Phase Approach

Once potential suppliers are identified, a rigorous two-phase due diligence process is essential: (1) Documentation Review and (2) Independent Analytical Verification .

Phase 1: Scrutinizing the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality.[6][7][8] It should never be a generic technical data sheet. A trustworthy CoA is batch-specific and provides actual test results, not just a statement of conformance.[6][7]

Key Components of a Comprehensive CoA: [6][8]

-

Product Identification: Correct chemical name, CAS number, catalog number.

-

Physical Properties: Appearance, melting point, etc.

-

Identity Test: Method used (e.g., ¹H NMR, IR) with a statement of conformance ("Conforms to structure").

-

Purity Assay: The specific result for the batch (e.g., 98.7%) and the analytical method used (e.g., HPLC, GC).

-

Specific Test Results: Data on moisture content, residual solvents, or other potential impurities.

-

Authorized Signature: Signed by a quality assurance or quality control representative.[8][9]

A vague CoA that simply states "Pass" without providing actual data should be considered a red flag. Always request a batch-specific CoA before purchase.

Phase 2: Independent In-House Verification Protocol

Trust, but verify. Regardless of the supplier's reputation, it is critical to perform independent testing on an incoming batch of material before releasing it for use in critical experiments.

Step-by-Step Incoming Quality Control (QC) Protocol:

-

Documentation Check:

-

Physical Characterization:

-

Appearance: Visually inspect the material. It is typically a solid, ranging from colorless to light yellow or brown.[4][10] Note any deviation from the expected appearance.

-

Solubility: Test solubility in a relevant solvent (e.g., water, methanol) as this can be an early indicator of an incorrect substance or gross impurity.[4]

-

-

Spectroscopic Identity Confirmation (¹H NMR):

-

Objective: To confirm the chemical structure matches that of (2-Chloro-6-fluorophenyl)hydrazine.

-

Sample Prep: Dissolve a small amount (~5-10 mg) of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire a proton NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Interpretation: The spectrum should be consistent with the expected structure. Look for the characteristic aromatic proton signals, their splitting patterns (coupling), and integration values. The hydrazine protons (-NHNH₂) are often broad and may exchange with D₂O. The presence of significant unexplainable peaks could indicate impurities.

-

-

Purity Assessment (RP-HPLC):

-

Objective: To quantify the purity of the compound and identify any related substance impurities. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[4][13]

-

Methodology (Illustrative):

-

Column: C18 reverse-phase column (e.g., Waters X-Bridge C18).[4]

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).

-

Detection: UV detector set at a wavelength appropriate for the chromophore (e.g., 254 nm).

-

Sample Prep: Prepare a stock solution of the material at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

-

Analysis: The primary peak should correspond to the main compound. Purity is typically calculated as the area of the main peak divided by the total area of all peaks (Area %). Any impurity peaks should be noted and, if significant, investigated. Phenylhydrazines are known to be potentially genotoxic, making impurity control critical.[5]

-

Supplier Qualification & Material Verification Workflow

The following diagram illustrates a robust workflow for qualifying a new supplier and verifying each incoming batch of this compound.

Caption: A two-phase process for qualifying suppliers and verifying material quality.

Safety, Handling, and Storage

This compound and its analogs are hazardous chemicals. Always consult the most current Safety Data Sheet (SDS) before handling.[11]

-

Hazards: These compounds are often harmful or toxic if swallowed, inhaled, or in contact with skin.[10][14] They can cause serious skin and eye irritation and may cause respiratory irritation.[10][14][15] Phenylhydrazines as a class may also pose a cancer hazard based on animal data.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] Work in a well-ventilated area or a chemical fume hood.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[11]

Conclusion

Sourcing a critical reagent like this compound requires a systematic and scientifically rigorous approach. By moving beyond a simple price comparison to a comprehensive evaluation of supplier documentation and implementing a mandatory in-house verification protocol, researchers can ensure the quality and consistency of their starting materials. This diligence is the bedrock of reproducible science, protecting the integrity of research data and accelerating the path of drug discovery and development.

References

- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio.

- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry, 17(4).

- Chemical label for this compound. (n.d.).

- Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. (n.d.). Analytical Methods (RSC Publishing).

- Henderson, T. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Technology Networks.

- How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). LabAlley.

- How to Get a Certificate of Analysis (COA). (2025, May 8). SafetyCulture.

- Analytical Method for Phenylhydrazine. (n.d.). Keika Ventures.

- Industrial hygiene air monitoring of phenylhydrazine. (n.d.). PubMed.

- Safety Data Sheet for 3-Fluorophenylhydrazine hydrochloride. (2025, September 15). Thermo Fisher Scientific.

- Safety Data Sheet for (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride. (2025, June 2). TCI Chemicals.

- (2,6-DICHLOROPHENYL)HYDRazine HYDROCHLORIDE. (n.d.). Molbase.

- PubChemLite entry for this compound. (n.d.). PubChemLite.

- Preparation method for 4-chlorophenylhydrazine hydrochloride. (n.d.). Google Patents.

- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.

Sources

- 1. (2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9 [matrix-fine-chemicals.com]

- 2. 50709-36-9 2,6-Dichlorophenylhydrazine hydrochloride AKSci C164 [aksci.com]